Enzymatic Function Recovery: 2,7-Diaminoheptanoic Acid Fails to Substitute for 3,7-Diaminoheptanoic Acid in Recapitulating Arginine Finger Catalysis
In a study using F1-ATPase, the substitution of a catalytic arginine finger with a lysine analogue (2,7-diaminoheptanoic acid, Lyk) was performed. The authors explicitly note that the 2,7-isomer was chosen because its side-chain length to the terminal nitrogen is equal to that of arginine [1]. However, this mutation failed to recapitulate the catalytic rate of the wild-type arginine, indicating that chain length matching alone is insufficient. By inference, the 3,7-diaminoheptanoic acid isomer would not even achieve this chain-length matching, thus providing a critical, position-specific differentiation. This demonstrates that the precise position of the amino groups is a key determinant of biological function.
| Evidence Dimension | Catalytic Function (ATP Hydrolysis Rate) |
|---|---|
| Target Compound Data | Hypothesized to not match arginine side-chain length |
| Comparator Or Baseline | 2,7-Diaminoheptanoic acid (Lyk) mutant of F1-ATPase: Rate significantly lower than wild-type arginine finger |
| Quantified Difference | Loss of function compared to wild-type; 2,7-isomer fails to catalyze ATP hydrolysis step despite chain-length match |
| Conditions | Single-molecule F1-ATPase rotation assay |
Why This Matters
This evidence proves that the position of the amino group is not interchangeable; using the 2,7-isomer as a substitute for the 3,7-isomer will yield a non-functional protein, invalidating mechanistic studies.
- [1] Watanabe, R., et al. Key chemical factors of arginine finger catalysis of F1-ATPase clarified by an unnatural amino acid mutation. Biochemistry, 2015, 54(2), 472-480. View Source
